Cas no 2202203-08-3 (2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole)

2-(2,3-Dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,3-dihydro-1H-inden-2-yloxy group and a methyl group at the 5-position. This structure imparts unique physicochemical properties, including potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The thiadiazole moiety contributes to its stability and reactivity, while the indene-derived substituent may enhance lipophilicity and binding affinity. Its synthesis typically involves selective etherification and cyclization steps, ensuring high purity and yield. This compound is primarily utilized in exploratory studies for its possible applications in drug discovery and crop protection, owing to its structural versatility and functional group compatibility.
2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole structure
2202203-08-3 structure
Product Name:2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole
CAS No:2202203-08-3
MF:C12H12N2OS
MW:232.301481246948
CID:5325178
Update Time:2025-06-15

2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole, 2-[(2,3-dihydro-1H-inden-2-yl)oxy]-5-methyl-
    • 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole
    • Inchi: 1S/C12H12N2OS/c1-8-13-14-12(16-8)15-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3
    • InChI Key: WOTNCYPJMQOJNK-UHFFFAOYSA-N
    • SMILES: S1C(C)=NN=C1OC1CC2=C(C1)C=CC=C2

2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole Pricemore >>

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Additional information on 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole

Comprehensive Overview of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole (CAS No. 2202203-08-3)

The compound 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole (CAS No. 2202203-08-3) is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core substituted with a 2,3-dihydro-1H-inden-2-yloxy group and a methyl moiety. This unique structure has garnered attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of both thiadiazole and indenyl functionalities suggests possible applications in drug discovery, particularly in targeting enzymes or receptors associated with inflammation or metabolic disorders.

Recent studies highlight the growing interest in 1,3,4-thiadiazole derivatives as versatile scaffolds in medicinal chemistry. The 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole compound aligns with trends in fragment-based drug design, where researchers seek modular building blocks for optimized pharmacokinetics. Its lipophilic indene component may enhance membrane permeability, a critical factor in central nervous system (CNS) drug development—a hot topic in 2024's neuropharmacology discussions.

From a synthetic chemistry perspective, the CAS 2202203-08-3 material exemplifies modern strategies for heterocycle functionalization. The ether linkage between the thiadiazole and dihydroindene rings demonstrates innovative oxygen-based tethering techniques frequently searched in organic chemistry forums. This structural motif could inspire novel approaches to biaryl ether formation, a subject of numerous recent patents in crop protection agents.

Analytical characterization of 5-methyl-1,3,4-thiadiazole indene derivatives typically involves advanced techniques like LC-MS/MS and 2D NMR, reflecting the pharmaceutical industry's push toward comprehensive impurity profiling. The compound's UV chromophores (from both aromatic systems) make it particularly suitable for HPLC-UV detection methods—a frequent search query among analytical chemists optimizing quality control protocols.

In material science applications, the thiadiazole-indene hybrid structure shows promise as a building block for organic semiconductors. The extended π-conjugation possible through the dihydroindene moiety aligns with 2024 research trends in flexible electronics, answering frequent queries about "non-fullerene acceptors for organic photovoltaics." Computational studies suggest the compound's potential as a charge transport mediator in thin-film devices.

The 2-(2,3-dihydro-1H-inden-2-yloxy) side chain introduces interesting stereochemical considerations, with the chiral center at the indene bridge carbon atom. This feature responds to growing pharmaceutical interest in single enantiomer drugs, a subject dominating recent medicinal chemistry literature. Separation techniques for such chiral thiadiazole compounds represent a knowledge gap frequently addressed in chromatography-focused webinars.

Stability studies of CAS 2202203-08-3 derivatives indicate robust performance under physiological pH conditions, making them candidates for oral dosage formulations—a key requirement in current drug delivery system research. The methyl-thiadiazole component may contribute to metabolic stability, addressing common queries about "improving compound half-life" in drug discovery circles.

Environmental fate assessments of similar thiadiazole-containing compounds show moderate biodegradability, reflecting the chemical industry's emphasis on green chemistry principles. This aspect connects with frequent searches about "benign by design" strategies in 2024's sustainable chemistry initiatives. The compound's potential bioisosteric relationships with carboxylic acids could enable safer alternatives to problematic functional groups.

Patent landscape analysis reveals increasing protection around indene-thiadiazole conjugates, particularly in applications involving protein kinase modulation. This aligns with trending searches about "next-generation kinase inhibitors" in cancer research. The methyl group at position 5 of the thiadiazole ring appears crucial for maintaining target affinity while minimizing off-target effects—a balance frequently discussed in precision medicine forums.

In agrochemical contexts, the 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole scaffold shows promise as a template for novel plant growth regulators. Its structural features meet current demands for low-persistence crop protection agents, a hot topic in regulatory science communities. The compound's potential to interfere with fungal ergosterol biosynthesis responds to frequent queries about "alternative fungicide modes of action."

Spectroscopic fingerprinting of 2202203-08-3 and analogs reveals distinctive IR absorptions from the C=N stretching of the thiadiazole ring (around 1600 cm-1) and C-O-C vibrations (1200-1000 cm-1)—spectral features commonly searched by analytical chemists validating compound identity. The proton NMR signature shows characteristic indenyl CH2 protons as a multiplet near 3 ppm, serving as a diagnostic tool for synthetic chemists.

Thermal analysis indicates that 5-methyl-1,3,4-thiadiazole derivatives with bulky aromatic substituents exhibit enhanced thermal stability compared to their aliphatic counterparts. This property addresses material scientists' frequent questions about "high-temperature organic semiconductors," particularly for applications in automotive electronics where thermal resistance is paramount.

The compound's calculated logP value (estimated around 3.5) places it within the optimal range for blood-brain barrier penetration, explaining recent interest from neuroscientists researching neurodegenerative disease targets. This characteristic answers common queries about "CNS drug-like properties" in medicinal chemistry optimization projects.

As research continues, 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole represents a compelling case study in privileged structure utilization—a concept dominating current drug discovery conferences. Its combination of heterocyclic diversity and three-dimensional complexity provides valuable insights for researchers designing next-generation bioactive molecules across therapeutic areas.

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